2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
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Overview
Description
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a complex organic compound with a unique structure It is characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and other substituents. Common reagents used in the synthesis include various oxidizing agents, protecting groups, and catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds.
Scientific Research Applications
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. This compound may modulate oxidative stress pathways, inhibit inflammatory mediators, and interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: A class of compounds with similar hydroxylated structures and biological activities.
Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and biological effects.
Polyphenols: Compounds with multiple hydroxyl groups and antioxidant properties.
Uniqueness
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is unique due to its specific combination of hydroxyl groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYXCVCRWJEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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